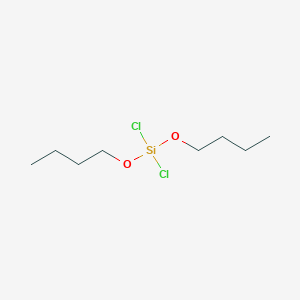

Dichloro(dibutyloxy)silane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dichloro(dibutyloxy)silane is an organosilicon compound with the molecular formula C8H18Cl2O2Si. It is characterized by the presence of two chlorine atoms and two dibutyloxy groups attached to a silicon atom. This compound is used in various chemical processes and has applications in different fields due to its unique properties .

準備方法

Synthetic Routes and Reaction Conditions: Dichloro(dibutyloxy)silane can be synthesized through the reaction of silicon tetrachloride with butanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where silicon tetrachloride is reacted with butanol. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to ensure consistent quality .

化学反応の分析

Types of Reactions: Dichloro(dibutyloxy)silane undergoes various chemical reactions, including hydrolysis, substitution, and polymerization.

Common Reagents and Conditions:

Hydrolysis: When exposed to water, this compound hydrolyzes to form silanols and hydrochloric acid.

Polymerization: this compound can undergo polymerization reactions to form siloxane polymers, which have applications in various industries.

Major Products Formed: The major products formed from the reactions of this compound include silanols, siloxane polymers, and various substituted organosilicon compounds .

科学的研究の応用

Dichloro(dibutyloxy)silane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.

Biology: this compound is utilized in the modification of biological surfaces to enhance their properties.

Industry: It is employed in the production of silicone-based materials, coatings, and adhesives.

作用機序

The mechanism of action of dichloro(dibutyloxy)silane involves its ability to react with various nucleophiles, leading to the formation of new chemical bonds. The silicon atom in the compound acts as an electrophilic center, facilitating reactions with nucleophiles such as water, alcohols, and amines . These reactions result in the formation of silanols, siloxanes, and other organosilicon compounds, which are essential in various applications .

類似化合物との比較

Dichlorodimethylsilane: This compound has two chlorine atoms and two methyl groups attached to a silicon atom.

Dichlorodiphenylsilane: This compound contains two chlorine atoms and two phenyl groups attached to a silicon atom.

Uniqueness of Dichloro(dibutyloxy)silane: this compound is unique due to the presence of dibutyloxy groups, which impart specific properties to the compound. These properties include enhanced solubility in organic solvents and the ability to form flexible siloxane polymers . This makes this compound particularly useful in applications where flexibility and solubility are important .

生物活性

Dichloro(dibutyloxy)silane (DBOS) is an organosilicon compound with the molecular formula C8H18Cl2O2Si and a molecular weight of 245.219 g/mol. It has garnered attention in various fields, including materials science and biomedicine, due to its unique chemical properties and biological activities. This article explores the biological activity of DBOS, focusing on its mechanisms, applications, and relevant research findings.

DBOS is characterized by its ability to undergo hydrolysis, substitution, and polymerization reactions. Upon exposure to water, it hydrolyzes to form silanols and hydrochloric acid. The chlorine atoms can be substituted with nucleophiles such as alcohols or amines, producing various organosilicon compounds. Additionally, DBOS can polymerize to form siloxane polymers, which are valuable in industrial applications .

The mechanism of action of DBOS primarily involves its reactivity with nucleophiles. The silicon atom in DBOS acts as an electrophilic center, facilitating the formation of new chemical bonds. This property is crucial for its applications in modifying biological surfaces and enhancing their characteristics.

Surface Modification

DBOS is utilized in the modification of biological surfaces to improve biocompatibility and functionality. Its ability to create siloxane networks allows for the attachment of bioactive molecules, which can enhance cell adhesion and proliferation on biomaterials. This property is particularly important in tissue engineering and regenerative medicine.

Drug Delivery Systems

Research has indicated that DBOS can be employed in drug delivery systems due to its favorable biocompatibility profile. The compound's ability to form stable siloxane polymers can encapsulate therapeutic agents, providing controlled release mechanisms that improve drug efficacy while minimizing side effects .

Case Studies

-

Biocompatibility Assessment

A study evaluated the biocompatibility of DBOS-modified surfaces using human fibroblast cells. The results showed enhanced cell adhesion and proliferation on surfaces treated with DBOS compared to untreated controls. This suggests that DBOS can significantly improve the performance of biomaterials in medical applications. -

Antimicrobial Properties

Another investigation focused on the antimicrobial activity of DBOS-modified surfaces against common pathogens such as Staphylococcus aureus and Escherichia coli. The modified surfaces exhibited reduced bacterial colonization compared to standard materials, indicating potential applications in preventing infections in medical devices .

Research Findings

特性

IUPAC Name |

dibutoxy(dichloro)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18Cl2O2Si/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYDYCUCHYGDBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO[Si](OCCCC)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。